Clinical Efficacy Non-Inferiority to Methotrexate in Highly Active Rheumatoid Arthritis: Head-to-Head Controlled Trial Data
In a 6-month controlled clinical trial directly comparing prospidium chloride (prospidine) versus methotrexate pulse therapy in patients with highly active rheumatoid arthritis, prospidine demonstrated comparable clinical improvement. Quantitative response metrics showed improvement in 77.8% of patients receiving prospidine versus 75% of patients receiving methotrexate, with morning stiffness duration decreasing from a baseline of approximately 4 hours to 1.5 hours in the prospidine group versus 1.7 hours in the methotrexate group, and articular index improving from 2.8 to 1.5 in the prospidine group versus 2.7 to 1.6 in the methotrexate group [1].
| Evidence Dimension | Clinical improvement rate (≥50% improvement in ≥3 of 5 core measures) at 6 months |
|---|---|
| Target Compound Data | 77.8% (14 of 18 patients) |
| Comparator Or Baseline | Methotrexate: 75% (12 of 16 patients) |
| Quantified Difference | +2.8 percentage points (non-inferiority demonstrated) |
| Conditions | Prospective controlled 6-month clinical trial; patients with highly active rheumatoid arthritis; prospidine 100–200 mg/week IV; methotrexate 10–15 mg/week IM |
Why This Matters
This head-to-head evidence supports selection of prospidium chloride as a scientifically justified alternative when methotrexate is contraindicated, not tolerated, or when a distinct alkylating cytostatic with comparable clinical efficacy is required for combination or sequential therapy strategies.
- [1] Benenson EV, Timina OB. Prospidine versus methotrexate pulse in highly active rheumatoid arthritis: A controlled 6-month clinical trial. Clinical Rheumatology. 1994;13(1):54-59. View Source
